Cas no 2229340-35-4 (3-methylbut-3-enimidamide)

3-methylbut-3-enimidamide structure
3-methylbut-3-enimidamide structure
Product name:3-methylbut-3-enimidamide
CAS No:2229340-35-4
MF:C5H10N2
Molecular Weight:98.1463007926941
CID:5922380
PubChem ID:57002238

3-methylbut-3-enimidamide 化学的及び物理的性質

名前と識別子

    • 3-methylbut-3-enimidamide
    • EN300-1808394
    • 2229340-35-4
    • インチ: 1S/C5H10N2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H3,6,7)
    • InChIKey: YPPLUBWARVDLRS-UHFFFAOYSA-N
    • SMILES: NC(CC(=C)C)=N

計算された属性

  • 精确分子量: 98.084398327g/mol
  • 同位素质量: 98.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 94.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.9Ų
  • XLogP3: 0.6

3-methylbut-3-enimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1808394-0.1g
3-methylbut-3-enimidamide
2229340-35-4
0.1g
$867.0 2023-09-19
Enamine
EN300-1808394-10.0g
3-methylbut-3-enimidamide
2229340-35-4
10g
$4236.0 2023-06-03
Enamine
EN300-1808394-5g
3-methylbut-3-enimidamide
2229340-35-4
5g
$2858.0 2023-09-19
Enamine
EN300-1808394-1g
3-methylbut-3-enimidamide
2229340-35-4
1g
$986.0 2023-09-19
Enamine
EN300-1808394-0.25g
3-methylbut-3-enimidamide
2229340-35-4
0.25g
$906.0 2023-09-19
Enamine
EN300-1808394-0.5g
3-methylbut-3-enimidamide
2229340-35-4
0.5g
$946.0 2023-09-19
Enamine
EN300-1808394-1.0g
3-methylbut-3-enimidamide
2229340-35-4
1g
$986.0 2023-06-03
Enamine
EN300-1808394-10g
3-methylbut-3-enimidamide
2229340-35-4
10g
$4236.0 2023-09-19
Enamine
EN300-1808394-0.05g
3-methylbut-3-enimidamide
2229340-35-4
0.05g
$827.0 2023-09-19
Enamine
EN300-1808394-5.0g
3-methylbut-3-enimidamide
2229340-35-4
5g
$2858.0 2023-06-03

3-methylbut-3-enimidamide 関連文献

3-methylbut-3-enimidamideに関する追加情報

Introduction to 3-methylbut-3-enimidamide (CAS No: 2229340-35-4)

3-methylbut-3-enimidamide, identified by the Chemical Abstracts Service Number (CAS No) 2229340-35-4, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to the imidamide class, characterized by its unique structural and functional properties. The presence of a methyl group and an enamine moiety in its molecular framework imparts distinct reactivity and potential applications, making it a subject of interest for synthetic chemists and biologists alike.

The molecular structure of 3-methylbut-3-enimidamide consists of a five-membered heterocyclic ring containing nitrogen, connected to an amide group and a branched alkyl chain. This configuration suggests a high degree of versatility in terms of chemical interactions, which can be exploited for various synthetic pathways. The compound’s stability under different conditions, such as temperature and pH, further enhances its utility in laboratory settings and potential industrial applications.

In recent years, there has been growing interest in the exploration of imidamide derivatives due to their reported bioactivity. Studies have indicated that compounds within this class exhibit properties that make them valuable candidates for drug development. Specifically, 3-methylbut-3-enimidamide has been investigated for its potential role in modulating biological pathways associated with inflammation and metabolic disorders. Preliminary research suggests that this compound may interact with specific enzymes or receptors, leading to therapeutic effects.

The synthesis of 3-methylbut-3-enimidamide involves multi-step organic reactions, typically starting from readily available precursors such as acrylonitrile derivatives or ketones. The introduction of the methyl group at the 3-position of the imidazole ring is a critical step, often achieved through nucleophilic substitution or condensation reactions. Advanced techniques like catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for further applications.

One of the most compelling aspects of 3-methylbut-3-enimidamide is its potential in medicinal chemistry. Researchers have been exploring its derivatives as scaffolds for developing novel therapeutic agents. For instance, modifications to the amide group or the enamine moiety can lead to compounds with enhanced binding affinity or selectivity towards target proteins. This flexibility makes 3-methylbut-3-enimidamide a valuable building block for structure-activity relationship (SAR) studies.

The pharmacokinetic properties of 3-methylbut-3-enimidamide are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its suitability for clinical use. Initial studies have shown promising results regarding its solubility and stability in biological systems, which are key factors for drug formulation. Further research is needed to fully elucidate its pharmacokinetic profile and identify any potential side effects.

Another area where 3-methylbut-3-enimidamide shows promise is in material science. Its unique chemical properties make it suitable for use in polymer chemistry, where it can serve as a monomer or cross-linking agent. The incorporation of this compound into polymer matrices can lead to materials with improved mechanical strength or thermal stability. Additionally, its ability to form hydrogen bonds may enhance adhesion properties, making it useful in coatings and adhesives.

The environmental impact of 3-methylbut-3-enimidamide is also a consideration in its development and application. Efforts are being made to ensure that its synthesis and use are environmentally sustainable. Green chemistry principles are being applied to minimize waste and reduce energy consumption during production. For example, solvent-free reactions or catalytic processes that require less energy are being explored.

In conclusion, 3-methylbut-3-enimidamide (CAS No: 2229340-35-4) is a versatile compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reported bioactivity make it an attractive candidate for further research and development. As scientific understanding continues to evolve, new applications for this compound are likely to emerge, reinforcing its importance in both academic and industrial settings.

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